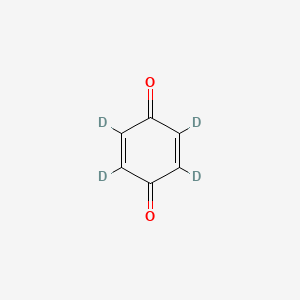
p-Benzoquinone-d4
概要
説明
p-Benzoquinone-d4, also known as 1,4-Benzoquinone-d4, is a variant of 1,4-Benzoquinone where four hydrogen atoms are replaced by deuterium . It has the empirical formula C6D4O2 and a molecular weight of 112.12 .
Synthesis Analysis
p-Benzoquinone can be synthesized through various methods. One approach involves the catalytic oxidation of benzene with hydrogen peroxide over copper-modified titanium silicalite-1 (Cu/TS-1), which is considered environmentally friendly due to its green synthesis and mild reaction conditions . Another method uses two-dimensional polyoxometalate-based coordination polymers (POMCPs) as heterogeneous catalysts .
Molecular Structure Analysis
The molecular structure of p-Benzoquinone-d4 is similar to that of p-Benzoquinone, with the difference being the replacement of four hydrogen atoms with deuterium . The crystal structure of p-Benzoquinone has been studied using X-ray methods .
Chemical Reactions Analysis
The photochemical reaction of p-Benzoquinone in aqueous solutions has been studied extensively . The reaction with O2•− is a potential transformation pathway of 1,4-benzoquinone in atmospheric aqueous environments .
Physical And Chemical Properties Analysis
p-Benzoquinone-d4 is a solid with a melting point of 113-115°C .
科学的研究の応用
Stable Isotope Research
p-Benzoquinone-d4 is a stable isotope . Stable isotopes are non-radioactive forms of atoms. Although they do not emit radiation, their unique properties make them very useful in scientific research, particularly in geochemistry, environmental science, and ecological studies .
Synthesis Research
p-Benzoquinone-d4 can be synthesized by the catalytic oxidation of benzene with hydrogen peroxide over copper-modified titanium silicalite-1 (Cu/TS-1) . This method is considered superior due to its green synthesis and mild reaction conditions .
Photochemical Reactions
The photochemical reduction of 1,4-benzoquinone (p-BQ) by O2•− has been explored . The photodecomposition efficiency of p-BQ was influenced by the riboflavin concentration, p-BQ initial concentration, and pH values .
Environmental Science
p-Benzoquinone-d4 is used in environmental science, particularly in the study of photochemical reactions . The compound’s interaction with other substances under various light conditions can provide valuable insights into environmental processes .
Industrial Applications
p-Benzoquinone-d4 is an indispensable fine chemical product that is widely used in organic synthesis industries as a polymerization inhibitor, dye intermediate, photographic developer, rubber antioxidant, and more .
Solar Cell Industry
p-Benzoquinone-d4 plays a crucial role in the solar cell industry . It is used in the manufacture of semiconductor materials .
作用機序
Target of Action
p-Benzoquinone-d4, also known as 1,4-Benzoquinone-d4, is a stable isotope of benzoquinone It’s known that quinones, in general, can interact with various biological molecules due to their electrophilic nature .
Mode of Action
It’s known that quinones can undergo redox cycling, generating reactive oxygen species (ros) and causing oxidative stress . This can lead to various cellular changes, including DNA damage, protein modification, and lipid peroxidation .
Biochemical Pathways
For instance, they play a role in the electron transport chain, a crucial process in cellular respiration . They can also interfere with other biochemical pathways due to their ability to generate ROS .
Pharmacokinetics
It’s known that quinones, in general, can be absorbed and distributed in the body, metabolized (often through redox cycling), and eventually excreted .
Result of Action
Due to the generation of ros, quinones can cause various cellular effects, including oxidative stress, dna damage, protein modification, and lipid peroxidation . These effects can lead to cell death or contribute to the development of diseases such as cancer .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action and stability of quinones .
Safety and Hazards
特性
IUPAC Name |
2,3,5,6-tetradeuteriocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQWKYJCGOJGHM-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)C(=C(C1=O)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480171 | |
| Record name | p-Benzoquinone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Benzoquinone-d4 | |
CAS RN |
2237-14-1 | |
| Record name | p-Benzoquinone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2237-14-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes p-Benzoquinone-d4 significant in spectroscopic research?
A1: p-Benzoquinone-d4, a deuterated form of p-benzoquinone, serves as a valuable tool for investigating molecular vibrations using infrared (IR) spectroscopy. The substitution of hydrogen atoms with deuterium leads to isotopic shifts in vibrational frequencies, simplifying spectral analysis and aiding in the assignment of vibrational modes. [, , ]
Q2: What specific spectroscopic studies have been conducted on p-Benzoquinone-d4?
A2: Researchers have utilized p-Benzoquinone-d4 in various spectroscopic investigations. These include:
- Infrared (IR) Spectroscopy: Detailed analysis of IR spectra, both in solution and vapor phase, has been carried out for p-Benzoquinone-d4 and compared to its non-deuterated counterpart. This comparison has enabled the assignment of vibrational modes and a deeper understanding of the molecule's vibrational behavior. [, ]
- Single Crystal IR Spectroscopy: Researchers have also explored the vibrational spectra of single crystals of p-Benzoquinone-d4, providing insights into the molecule's behavior within a crystalline environment. []
- Studies of the Triplet State: Spectroscopic techniques have been employed to study factor group splitting in the lowest triplet state of p-Benzoquinone-d4 crystals. This research provides valuable information about the molecule's electronic structure and excited state dynamics. [, ]
Q3: Can you provide specific examples of how deuteration in p-Benzoquinone-d4 assists in spectral interpretation?
A3: Certainly. Consider the C-H stretching vibrations in p-benzoquinone. These typically occur in the region of 3000 cm-1. By substituting hydrogen with deuterium, the C-D stretching vibrations shift to a lower frequency range, around 2200 cm-1. This isotopic shift clearly distinguishes these vibrations from others in the spectrum, making the assignment and analysis more straightforward. [, ]
Q4: Beyond its use in fundamental spectroscopic studies, does p-Benzoquinone-d4 have other applications?
A4: While p-Benzoquinone-d4 is primarily known for its use in spectroscopic research, its unique properties could potentially be exploited in other areas:
- Laser Studies: Studies have examined the interaction of laser beams with p-Benzoquinone-d4. Understanding these interactions could be relevant in areas like laser spectroscopy and atmospheric chemistry. []
Q5: Where can I find detailed information on the synthesis and characterization of p-Benzoquinone-d4?
A5: Several research papers describe the synthesis of specifically deuterated p-benzoquinone derivatives, including p-Benzoquinone-d4. These papers often outline multi-step synthetic procedures and employ techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm the identity and purity of the synthesized compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)










![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)

